Acetic acid;benzyl-hydroxy-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;benzyl-hydroxy-dimethylsilane is a compound that combines the properties of acetic acid and benzyl-hydroxy-dimethylsilane Acetic acid is a simple carboxylic acid known for its use in vinegar, while benzyl-hydroxy-dimethylsilane is a silane compound with a benzyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;benzyl-hydroxy-dimethylsilane typically involves the reaction of benzyl chloride with dimethylchlorosilane in the presence of a base, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and yield. The final product is typically purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;benzyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl ketone or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Acetic acid;benzyl-hydroxy-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of acetic acid;benzyl-hydroxy-dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and silane groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the benzyl and hydroxyl groups.
Benzyl chloride: Contains the benzyl group but lacks the hydroxyl and silane groups.
Uniqueness
Acetic acid;benzyl-hydroxy-dimethylsilane is unique due to the presence of both the benzyl and silane groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
71958-71-9 |
---|---|
Molecular Formula |
C11H18O3Si |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
acetic acid;benzyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H14OSi.C2H4O2/c1-11(2,10)8-9-6-4-3-5-7-9;1-2(3)4/h3-7,10H,8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
FIAFWZJIPCRGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.